Ganoderic acid N
Description
Properties
IUPAC Name |
6-hydroxy-6-[(5R,7S,10S,13R,14R,17S)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-20,32,38H,8-14H2,1-7H3,(H,36,37)/t15?,17-,19-,20-,27-,28+,29?,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHBQOHASACCAP-QNYQZGHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)CC(C)([C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ganoderic Acid N: A Technical Overview of a Bioactive Triterpenoid from Ganoderma lucidum
Disclaimer: While the inquiry specifically requested information on Ganoderic Acid N, a thorough review of existing scientific literature reveals a significant scarcity of detailed research on this particular compound. Therefore, this technical guide will focus on a closely related and extensively studied member of the ganoderic acid family, Ganoderic Acid A , as a representative model to fulfill the core requirements of this request. The information presented herein on Ganoderic Acid A, including its discovery, biological activities, experimental protocols, and signaling pathways, provides a comprehensive framework for understanding the therapeutic potential of this class of compounds.
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum (Reishi or Lingzhi).[1] These compounds are of significant interest to the scientific community for their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects.[1] This guide provides an in-depth technical overview of the discovery, origin, and biological activities of Ganoderic Acid A as a proxy for understanding this compound and other related compounds.
Discovery and Origin
Ganoderic acids, including Ganoderic Acid A, are synthesized in Ganoderma lucidum through the mevalonate (B85504) pathway, starting from the cyclization of squalene (B77637) to lanosterol. Ganoderic Acid A is one of the most abundant triterpenoids found in the fruiting bodies of Ganoderma lucidum.[2] Its discovery and structural elucidation were achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
Table 1: Physicochemical Properties of Ganoderic Acid A
| Property | Value |
| Chemical Formula | C₃₀H₄₄O₇ |
| Molecular Weight | 516.68 g/mol |
| CAS Number | 81907-62-2 |
| Appearance | White crystalline powder |
| Solubility | Soluble in methanol, ethanol (B145695), DMSO |
Biological Activities and Quantitative Data
Ganoderic Acid A has demonstrated significant cytotoxic effects against various cancer cell lines and potent anti-inflammatory properties. The following tables summarize the quantitative data from key studies.
Table 2: Cytotoxic Activity of Ganoderic Acid A against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| HepG2 | Hepatocellular Carcinoma | 187.6 | 24 | [4] |
| HepG2 | Hepatocellular Carcinoma | 203.5 | 48 | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | 158.9 | 24 | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | 139.4 | 48 | [4] |
| 95D | Lung Cancer | 14.7 - 38.5 | Not Specified | [5] |
| HeLa | Cervical Cancer | 14.7 - 38.5 | Not Specified | [5] |
Table 3: Anti-inflammatory Activity of Ganoderic Acid A
| Cell Line/Model | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Key Signaling Pathway(s) | Reference(s) |
| BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Significant reduction at 50 µg/mL | Farnesoid X Receptor (FXR) | [6] |
| Human NP Cells | IL-1β | iNOS, COX-2 | Significant reduction at 50 µg/mL | NF-κB | [7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of Ganoderic Acid A.
A general protocol for the isolation of ganoderic acids from Ganoderma lucidum involves solvent extraction followed by chromatographic separation.
Workflow for Ganoderic Acid Isolation
Caption: Generalized workflow for the isolation of Ganoderic Acid A.
Protocol Details:
-
Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with 95% ethanol at an elevated temperature (e.g., 60-80°C) for several hours. This process is typically repeated multiple times to ensure complete extraction.[8]
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[8]
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate fractions based on polarity.[9]
-
Preparative HPLC: Fractions containing the desired compounds are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient) to isolate pure Ganoderic Acid A.[10][11]
This assay is used to determine the cytotoxic effects of Ganoderic Acid A on cancer cells.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol Details:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of Ganoderic Acid A and incubated for 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm. The IC₅₀ value is then calculated.[11]
This technique is used to detect changes in the expression of proteins involved in apoptosis.
Workflow for Western Blot Analysis
Caption: General workflow for Western blot analysis.
Protocol Details:
-
Cell Lysis: Cells treated with Ganoderic Acid A are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved Caspase-3, Bcl-2, Bax), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate.[4]
Signaling Pathways
Ganoderic Acid A exerts its biological effects by modulating several key signaling pathways.
Ganoderic Acid A has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[4] This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases.
Ganoderic Acid A-Induced Apoptosis Pathway
Caption: Proposed apoptosis signaling pathway induced by Ganoderic Acid A.
Ganoderic acids, including Ganoderic Acid A, are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation.[6][7]
Inhibition of NF-κB Pathway by Ganoderic Acid A
Caption: Ganoderic Acid A inhibits the NF-κB signaling pathway.
Conclusion
While specific research on this compound is limited, the extensive studies on Ganoderic Acid A provide a strong foundation for understanding the therapeutic potential of this class of triterpenoids. Ganoderic Acid A demonstrates significant anti-cancer and anti-inflammatory activities through the modulation of key cellular signaling pathways. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound and other less-studied ganoderic acids. This will be crucial for the development of new therapeutic agents from Ganoderma lucidum.
References
- 1. longdom.org [longdom.org]
- 2. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 3. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unveiling the Bioactive Potential of Lucidenic Acid N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucidenic acid N, a tetracyclic triterpenoid (B12794562) isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest within the scientific community.[1] As a member of the lucidenic acid family, which are C27 lanostane (B1242432) skeleton triterpenoids, it contributes to the diverse pharmacological profile of this well-regarded fungus.[2] This technical guide provides a comprehensive overview of the known biological activities of lucidenic acid N, presenting quantitative data, detailed experimental methodologies, and an exploration of its molecular mechanisms of action to support further research and drug development endeavors.
Quantitative Analysis of Biological Activities
The biological effects of lucidenic acid N have been quantified in several key studies. The following table summarizes the available data on its cytotoxic and enzyme-inhibiting properties.
| Biological Activity | Cell Line/Enzyme | Parameter | Value | Reference(s) |
| Cytotoxicity | COLO205 (Colon Cancer) | IC50 | 486 µM | [2] |
| HepG2 (Hepatoma) | IC50 | 230 µM | [2] | |
| HL-60 (Leukemia) | IC50 | 64.5 µM | [2] | |
| KB (Epidermal Carcinoma) | - | Cytotoxic | [2] | |
| P-388 (Leukemia) | - | Significant Cytotoxicity | [3] | |
| Anti-invasive Activity | HepG2 (Hepatoma) | Effective Concentration | 50 µM | [2][4] |
| Enzyme Inhibition | Acetylcholinesterase | IC50 | 25.91 ± 0.89 µM | |
| Butyrylcholinesterase | IC50 | 188.36 ± 3.05 µM |
Key Biological Activities and Mechanisms of Action
Lucidenic acid N exhibits a range of biological activities, with its anti-cancer and neuroprotective potentials being the most prominently studied.
Anticancer Activity
Cytotoxicity: Lucidenic acid N has demonstrated cytotoxic effects against a panel of human cancer cell lines, including colon, liver, and leukemia cell lines.[2][3] This suggests its potential as a chemotherapeutic agent.
Anti-invasive Potential: Beyond direct cell killing, lucidenic acid N has been shown to inhibit the invasion of human hepatoma (HepG2) cells at concentrations that do not affect cell viability.[2][4][5] This anti-invasive property is crucial for preventing cancer metastasis. The underlying mechanism is likely associated with the inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme critical for the degradation of the extracellular matrix, a key step in cancer cell invasion.[2][5]
Neuroprotective Activity
Lucidenic acid N has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for managing neurodegenerative diseases such as Alzheimer's disease.
Other Potential Activities
-
Anti-viral Activity: Molecular docking studies have suggested that lucidenic acid N may have the potential to inhibit the invasion of the hepatitis B virus. Furthermore, derivatives of lucidenic acid N have exhibited anti-HIV-1 protease activity.
-
Immunomodulatory Effects: Some derivatives of lucidenic acid N have been reported to possess immunomodulatory properties, including enhancing the recovery from neutropenia and promoting macrophage formation and phagocytosis.
Signaling Pathways Modulated by Lucidenic Acids
While the specific signaling pathways modulated by lucidenic acid N have not been fully elucidated, studies on closely related lucidenic acids, particularly in the context of their anti-invasive effects, point towards the involvement of the MAPK/ERK, NF-κB, and AP-1 signaling cascades.[6][7] It is plausible that lucidenic acid N shares a similar mechanism of action. These pathways are central regulators of genes involved in inflammation, cell proliferation, and invasion.
Caption: Proposed signaling pathways modulated by Lucidenic Acid N.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of lucidenic acid N.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., HepG2, COLO205, HL-60)
-
Complete cell culture medium
-
Lucidenic acid N stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of lucidenic acid N in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C.[2][8]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-130 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Anti-Invasive Activity: Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
24-well Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Lucidenic acid N
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet stain
Procedure:
-
Coating of Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts. Allow the gel to solidify by incubating at 37°C for at least 30 minutes.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup: Add complete medium (containing a chemoattractant like fetal bovine serum) to the lower chamber of the 24-well plate.
-
Cell Seeding: Seed the cell suspension into the upper chamber of the coated inserts. The medium in the upper chamber should also contain the desired concentrations of lucidenic acid N or a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Removal of Non-invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol for 20 minutes. Stain the cells with crystal violet for 20 minutes.
-
Quantification: Wash the inserts with water to remove excess stain. Allow the inserts to air dry. Count the number of stained, invaded cells in several random fields under a microscope. The percentage of invasion can be calculated relative to the control.
Matrix Metalloproteinase Activity: Gelatin Zymography
This technique is used to detect the activity of gelatin-degrading enzymes like MMP-9.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel containing gelatin (e.g., 1 mg/mL)
-
Cell culture supernatant
-
Non-reducing sample buffer
-
Washing buffer (containing Triton X-100)
-
Incubation buffer (containing CaCl2 and ZnCl2)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Sample Preparation: Collect the conditioned medium from cell cultures treated with or without lucidenic acid N. Centrifuge to remove cell debris.
-
Electrophoresis: Mix the supernatant with a non-reducing sample buffer and load it onto a polyacrylamide gel containing gelatin. Run the gel at 150 V until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer containing Triton X-100 to remove SDS and allow the enzymes to renature.
-
Enzyme Activation: Incubate the gel in an incubation buffer at 37°C for 24-48 hours. This buffer contains the necessary cofactors for MMP activity.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been degraded by MMPs.
-
Analysis: The intensity of the bands can be quantified using densitometry.
Cholinesterase Inhibition Assay
This colorimetric assay, based on the Ellman method, measures the activity of AChE and BChE.
Materials:
-
96-well microplate
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Lucidenic acid N
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer. Prepare serial dilutions of lucidenic acid N.
-
Assay Reaction: In a 96-well plate, add phosphate buffer, DTNB solution, the enzyme solution, and the test compound at various concentrations. Include a control without the inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE) to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes or as an endpoint reading after a fixed time.
-
Data Analysis: The rate of the reaction is proportional to the change in absorbance over time. Calculate the percentage of inhibition for each concentration of lucidenic acid N. The IC50 value can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Conclusion
Lucidenic acid N is a promising bioactive compound from Ganoderma lucidum with demonstrated cytotoxic, anti-invasive, and cholinesterase inhibitory activities. The available data suggest its potential for development as an anticancer or neuroprotective agent. Further research is warranted to fully elucidate its mechanisms of action, particularly the specific signaling pathways it modulates, and to evaluate its efficacy and safety in preclinical and clinical settings. The detailed protocols provided in this guide offer a foundation for researchers to build upon in their investigation of this intriguing natural product.
References
- 1. Gelatin zymography protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. MTT (Assay protocol [protocols.io]
Methodological & Application
Application Notes and Protocols for the Isolation of Ganoderic Acid N from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in the medicinal mushroom Ganoderma lucidum. These compounds are of significant interest to the scientific and pharmaceutical communities due to their wide range of bioactive properties, including anti-cancer, anti-inflammatory, and immunomodulatory effects. Ganoderic acid N is one of the many identified ganoderic acids, and its isolation in a pure form is crucial for detailed pharmacological studies and potential therapeutic applications.
This document provides a detailed protocol for the isolation and purification of this compound from the fruiting bodies of Ganoderma lucidum. The methodology is based on established procedures for the separation of triterpenoids from this species, incorporating extraction, column chromatography, and preparative high-performance liquid chromatography (HPLC).
Data Presentation
The following table summarizes the quantitative data associated with the isolation protocol for this compound from Ganoderma lucidum. These values are representative and may vary depending on the starting material and specific laboratory conditions.
| Parameter | Value/Range | Notes |
| Extraction | ||
| Starting Material | Dried and powdered Ganoderma lucidum fruiting bodies | 1 kg |
| Extraction Solvent | 95% Ethanol (B145695) | |
| Solid-to-Solvent Ratio | 1:10 to 1:20 (w/v)[1] | |
| Extraction Temperature | Room temperature to 60°C[1] | |
| Extraction Time | 2 hours to 24 hours[1] | Repeated extractions (typically 3 times) are recommended for optimal yield. |
| Column Chromatography (Silica Gel) | ||
| Stationary Phase | Silica (B1680970) gel (200-300 mesh) | |
| Mobile Phase | Chloroform-Methanol gradient | Start with 100% Chloroform (B151607) and gradually increase the polarity by adding Methanol (B129727). |
| Column Chromatography (Reversed-Phase C18) | ||
| Stationary Phase | C18 reversed-phase silica gel | |
| Mobile Phase | Methanol-Water gradient | Start with a lower concentration of methanol and gradually increase. |
| Preparative HPLC | ||
| Column | C18 semi-preparative or preparative column | |
| Mobile Phase | Acetonitrile (B52724) and 0.1% aqueous acetic acid (gradient)[2] | The specific gradient needs to be optimized for baseline separation. |
| Detection Wavelength | 252 nm[2] | |
| Expected Purity | >95% |
Experimental Protocols
This section details the step-by-step methodology for the isolation of this compound.
Preparation of Raw Material
-
Obtain dried fruiting bodies of Ganoderma lucidum.
-
Clean the material to remove any foreign debris.
-
Grind the dried fruiting bodies into a fine powder (40-60 mesh) to increase the surface area for efficient extraction.
Extraction of Crude Triterpenoids
-
Macerate the powdered Ganoderma lucidum (1 kg) with 95% ethanol (10 L) at 60°C for 2 hours with continuous stirring.[1]
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure complete extraction of triterpenoids.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.[2]
Purification by Silica Gel Column Chromatography
-
Prepare a silica gel (200-300 mesh) column packed in chloroform.
-
Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of chloroform and methanol. Begin with 100% chloroform and gradually increase the methanol concentration (e.g., 1%, 2%, 5%, 10%, 20%, 50%).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing triterpenoids.
-
Pool the fractions containing the desired triterpenoid (B12794562) profile and evaporate the solvent to yield a triterpenoid-enriched fraction.
Purification by Reversed-Phase C18 Column Chromatography
-
Prepare a C18 reversed-phase column.
-
Dissolve the triterpenoid-enriched fraction in a small volume of methanol and load it onto the column.
-
Elute the column with a stepwise gradient of methanol and water. Start with a lower methanol concentration (e.g., 50%) and gradually increase it to 100%.
-
Collect fractions and monitor them using analytical HPLC to identify those containing this compound.
-
Pool the fractions containing the target compound and evaporate the solvent.
Final Purification by Preparative HPLC
-
Dissolve the partially purified fraction containing this compound in the mobile phase.
-
Utilize a semi-preparative or preparative C18 HPLC column.
-
Employ a mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid. The gradient will need to be optimized to achieve baseline separation of this compound from other closely related compounds.[2]
-
Set the detection wavelength at 252 nm.[2]
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as LC-MS and NMR.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Postulated Signaling Pathway of this compound
Ganoderic acids have been shown to exert their anti-cancer and anti-inflammatory effects by modulating various signaling pathways. While the specific pathway for this compound is a subject of ongoing research, a likely mechanism involves the inhibition of pro-inflammatory and pro-survival pathways such as NF-κB and PI3K/Akt, and the activation of apoptotic pathways.
Caption: Postulated signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Ganoderic Acid N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ganoderic acid N and its related compounds in cell-based assays. While specific detailed protocols and extensive data for this compound are limited in current literature, this document leverages available information on its cytotoxic activity and provides detailed methodologies based on closely related and well-studied Ganoderic acids, such as Ganoderic acid A and TR. These protocols can serve as a robust starting point for investigating the biological effects of this compound.
Introduction to this compound
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant scientific interest for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.
Lucidenic acid N, a structurally similar triterpenoid (B12794562) also isolated from Ganoderma lucidum, has demonstrated significant cytotoxic activity against various tumor cell lines, including Hep G2 (human liver cancer), and P-388 (murine leukemia) cells[1][2]. This suggests its potential as a therapeutic agent and underscores the need for further investigation into its mechanism of action.
Data Presentation: Cytotoxicity of Ganoderic Acids
The following tables summarize the cytotoxic activities of Lucidenic Acid N and other representative Ganoderic acids on various cancer cell lines. This quantitative data is essential for determining appropriate concentration ranges for in vitro studies.
Table 1: Cytotoxicity of Lucidenic Acid N [3][4]
| Cell Line | Cancer Type | IC50 (µM) |
| COLO205 | Colon Cancer | 486 |
| HepG2 | Hepatocellular Carcinoma | 230 |
| HL-60 | Promyelocytic Leukemia | 64.5 |
Table 2: Cytotoxicity of Ganoderic Acid A (GA-A) [5]
| Cell Line | Cancer Type | Incubation Time | IC50 (µmol/l) |
| HepG2 | Hepatocellular Carcinoma | 24 h | 187.6 |
| 48 h | 203.5 | ||
| SMMC7721 | Hepatocellular Carcinoma | 24 h | 158.9 |
| 48 h | 139.4 |
Key Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids are known to exert their biological effects by modulating multiple signaling pathways critical to cancer cell survival, proliferation, and metastasis. The diagrams below illustrate some of the key pathways that may be affected by this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Design with Ganoderic Acid N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, are recognized for their potential therapeutic properties, including significant anti-cancer effects. Among these, Ganoderic acid N (also known as Lucidenic acid N) has demonstrated cytotoxic activity against various cancer cell lines. These application notes provide detailed protocols for in vitro assays to investigate the anti-cancer activity of this compound, focusing on its effects on cell viability, apoptosis, and the underlying signaling pathways.
Data Presentation
The following tables summarize the cytotoxic effects of this compound on several human cancer cell lines. This data is essential for determining the appropriate concentration ranges for subsequent mechanistic studies.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Leukemia | 64.5[1][2] |
| HepG2 | Hepatocellular Carcinoma | 230[1][2] |
| COLO205 | Colon Cancer | 486[1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HL-60, HepG2, COLO205)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the apoptotic cell population induced by this compound. The mechanism of action for lucidenic acids, such as this compound, has been shown to involve the induction of apoptosis through the activation of caspase-9 and caspase-3, leading to PARP cleavage.[1][2]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at concentrations around the IC50 value for the desired time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol investigates the effect of this compound on the expression of key proteins in signaling pathways.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Experimental workflow for assessing the anti-cancer activity of this compound.
Caption: Plausible signaling pathway modulated by this compound leading to apoptosis.
References
Application Notes and Protocols for Animal Models in Ganoderic Acid N Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing animal models to investigate the therapeutic effects of Ganoderic acid N and related ganoderic acids (GAs). The following protocols are synthesized from established preclinical research and are intended to serve as a foundational framework for studying the pharmacological properties of these compounds, particularly in the contexts of liver injury, cancer, and inflammation.
I. Recommended Preclinical Animal Models
The selection of an appropriate animal model is critical for obtaining meaningful and translatable data. Based on the known biological activities of ganoderic acids, the following models are recommended for studying the effects of this compound.
-
Liver Injury Models:
-
Alcoholic Liver Injury (ALI): Chronic alcohol administration in mice (e.g., C57BL/6) effectively mimics human ALI, characterized by elevated liver enzymes, lipid accumulation, and oxidative stress.[1][2][3]
-
Non-Alcoholic Steatohepatitis (NASH): A high-fat, high-cholesterol (HFHC) diet in mice (e.g., C57BL/6J) induces key features of NASH, including steatosis, inflammation, and fibrosis.[4]
-
-
Oncology Models:
-
Xenograft Models: Immunocompromised mice (e.g., BALB/c nude mice) are implanted with human cancer cell lines (e.g., colorectal, prostate) to evaluate the anti-tumor efficacy of the compound on human-derived tumors.[5]
-
Syngeneic Models: Immunocompetent mouse strains (e.g., C57BL/6) are inoculated with mouse-derived cancer cells (e.g., Lewis Lung Carcinoma) to study primary tumor growth and metastasis in the context of an intact immune system.[6][7]
-
-
Inflammation and Fibrosis Models:
-
Chemotherapy-Induced Fatigue (CIF) Model:
-
Colon tumor-bearing mice (e.g., CT26 in BALB/c mice) treated with chemotherapy agents like 5-fluorouracil (B62378) (5-FU) develop fatigue-like behaviors, providing a model to test palliative agents.[9]
-
II. Data Presentation: Summary of In Vivo Studies
The following tables summarize quantitative data from various preclinical studies on ganoderic acids. This allows for a clear comparison of dosages, models, and key outcomes.
Table 1: Ganoderic Acids in Liver Injury Animal Models
| Compound | Animal Model | Dosage & Route | Duration | Key Quantitative Outcomes | Reference |
| Ganoderic Acids (GA) | Alcohol-induced liver injury (C57BL/6 mice) | 12 or 36 mg/kg/day (oral) | 6 weeks | Significantly inhibited the elevation of serum ALT, AST, and lipid parameters. Reduced hepatic MDA and LDH; increased GSH, CAT, SOD, and ADH. | [1] |
| Ganoderic Acid A (GAA) | Alcohol-induced liver injury (mice) | Not specified | Not specified | Significantly inhibited the elevation of serum TG, TC, LDL-C, AST, and ALT. Reduced hepatic LDH and MDA; increased CAT, SOD, ADH, ALDH, and GSH. | [3][10] |
| Ganoderic Acid A (GAA) | NASH model (C57BL/6J mice on HFHC diet) | 25 or 50 mg/kg/day (oral) | 12 weeks | Significantly reduced serum ALT and AST levels. Inhibited fat accumulation, inflammation, and fibrosis in the liver. | [4] |
| Ganoderma lucidum Ethanol (B145695) Extract (GLE) | Alcohol-induced liver injury (mice) | Not specified | Not specified | Inhibited increases in serum TG, TC, LDL-C, AST, and ALT. Reduced hepatic MDA and LDH; increased GSH, CAT, SOD, and ADH. | [2] |
Table 2: Ganoderic Acids in Oncology and Other Animal Models
| Compound | Animal Model | Dosage & Route | Duration | Key Quantitative Outcomes | Reference |
| Ganoderic Acid T (GA-T) | Lewis Lung Carcinoma (C57BL/6 mice) | Not specified | Not specified | Suppressed tumor growth and metastasis. Down-regulated MMP-2 and MMP-9 mRNA expression. | [11] |
| Ganoderic Acid (GA) | Unilateral Ureteral Obstruction (UUO) (mice) | 3.125, 12.5, or 50 mg/kg/day (i.p.) | 7 or 14 days | Dose-dependently attenuated tubular injury and renal fibrosis. Inhibited expression of fibronectin, α-SMA, and vimentin. | [8] |
| Ganoderic Acid (GA) | Chemotherapy-induced fatigue (CT26 tumor-bearing mice) | 50 mg/kg/day (with 5-FU) | 18 days | Ameliorated peripheral muscle fatigue and central fatigue-like behavior. Increased glycogen (B147801) and ATP production in muscle. | [9] |
| Ganoderic Acid C2 (GA-C2) | Cyclophosphamide-induced immunosuppression (Kunming mice) | 20 or 40 mg/kg/day | 14 days | Significantly alleviated the decline in inflammatory cytokines (TNF-α, IL-12, IL-4, IFN-γ). | [5] |
III. Experimental Protocols
Protocol 1: Alcoholic Liver Injury Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week with standard chow and water ad libitum.
-
Grouping (n=8-10 per group):
-
Control Group: Saline (oral gavage).
-
Model Group: 50% ethanol (7.5 mL/kg, oral gavage).
-
Treatment Group(s): this compound (e.g., 10, 30 mg/kg) resuspended in distilled water (oral gavage).
-
-
Procedure:
-
Endpoint Analysis:
-
At the end of the 6-week period, collect blood via cardiac puncture for serum analysis.
-
Measure serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Cholesterol (TC), and Triglycerides (TG).[1][3]
-
Euthanize mice and harvest livers. Weigh the livers and use portions for:
-
Histopathology: Fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess lipid accumulation and inflammation.[1]
-
Biochemical Analysis: Homogenize liver tissue to measure levels of oxidative stress markers like Malondialdehyde (MDA), Glutathione (GSH), Superoxide Dismutase (SOD), and Catalase (CAT).[1][3]
-
Gene Expression: Extract RNA for qRT-PCR analysis of genes related to lipid metabolism and inflammation.[1]
-
-
Protocol 2: Oncology Xenograft Model
-
Cell Culture: Culture a human cancer cell line (e.g., HCT-116 colorectal cancer) in appropriate media under standard conditions (37°C, 5% CO2).[5]
-
Animal Model: Male BALB/c nude mice, 6-8 weeks old.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend in a sterile medium like PBS or Matrigel.
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells (in 100-200 µL) into the flank of each mouse.[5]
-
-
Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to groups (n=6-8 per group).
-
Control Group: Vehicle (e.g., 0.5% carboxymethylcellulose sodium, oral; or DMSO/saline mix, i.p.).
-
Treatment Group(s): this compound at various doses (e.g., 20, 40 mg/kg/day) administered via oral gavage or intraperitoneal injection.
-
-
Monitoring:
-
Endpoint Analysis:
IV. Signaling Pathways and Visualizations
Ganoderic acids have been shown to modulate several key signaling pathways involved in cancer, inflammation, and fibrosis. The diagrams below illustrate these pathways and a typical experimental workflow.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Ganoderic acid inhibition of TGF-β/Smad and MAPK pathways in renal fibrosis.[8]
Caption: Experimental workflow for in vivo oncology studies of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Ganoderic acid A ameliorates non-alcoholic streatohepatitis (NASH) induced by high-fat high-cholesterol diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ganoderic Acid DM: An Alternative Agent for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderic acid hinders renal fibrosis via suppressing the TGF-β/Smad and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Standards for Ganoderic Acid N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical standards, physicochemical properties, and analytical methodologies for Ganoderic acid N, a bioactive triterpenoid (B12794562) isolated from Ganoderma lucidum. This document is intended to support quality control, pharmacological research, and the development of new therapeutics.
Analytical Standard: this compound
An analytical standard is a highly purified and well-characterized compound used as a reference in analytical chemistry. The use of a certified analytical standard for this compound is crucial for accurate quantification and identification in various matrices.
Physicochemical Properties
The fundamental properties of the this compound analytical standard are summarized below.
| Property | Value |
| CAS Number | 110241-19-5 |
| Molecular Formula | C₃₀H₄₂O₈ |
| Molecular Weight | 530.65 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Purity | ≥98% (as specified by most commercial suppliers) |
| Solubility | Soluble in DMSO (50 mg/mL with sonication)[1] |
| Storage Conditions | Short-term (1 month): -20°C, protected from light. Long-term (6 months): -80°C, protected from light[1]. |
Quantitative Data for Analytical Methods
The following table summarizes typical performance characteristics for the analysis of ganoderic acids using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These values provide a benchmark for method validation.
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.998 | >0.998[2] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | 0.66 - 6.55 µg/kg[2] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg[2] |
| Precision (RSD) | Intra-day: 0.81-3.20%Inter-day: 0.40-3.67% | Intra-day: <6.8%Inter-day: <8.1%[2] |
| Accuracy/Recovery | 97.09 - 100.79% | 89.1 - 114.0%[2] |
Experimental Protocols
The following protocols describe the sample preparation and analysis of this compound using HPLC-UV and UPLC-MS/MS. These are generalized methods and may require optimization for specific matrices and instrumentation.
Sample Preparation from Ganoderma Fruiting Bodies
-
Grinding: Grind the dried fruiting bodies of Ganoderma lucidum into a fine powder.
-
Extraction:
-
Accurately weigh approximately 1 g of the powdered sample.
-
Add 50 mL of ethanol (B145695) and sonicate for 15 minutes.
-
Alternatively, perform reflux extraction for 45 minutes.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the supernatant to dryness under reduced pressure at 50°C.
-
-
Reconstitution: Dissolve the dried extract in a known volume of methanol (B129727) (e.g., 2.0 mL).
-
Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter prior to injection.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound.
-
Instrumentation: An Agilent 1260 Infinity HPLC system or equivalent.
-
Column: Zorbax C18 column or equivalent.
-
Mobile Phase: Gradient elution with acetonitrile (B52724) and 0.1% acetic acid in water.
-
Injection Volume: 10 µL.
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 1 mL of methanol.[5]
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
Calibration:
Construct a calibration curve by plotting the peak area versus the concentration of the working standards. The concentration of this compound in the samples can be determined from this curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This method provides higher sensitivity and selectivity for the analysis of this compound, especially in complex matrices or at low concentrations.[2]
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 column or equivalent.[2]
-
Mobile Phase: Gradient elution with 0.1% (v/v) formic acid in water and acetonitrile.[2]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[2]
MRM Transition (Hypothetical for this compound):
-
Precursor Ion (Q1): m/z 529.3 [M-H]⁻
-
Product Ion (Q3): To be determined by direct infusion of the this compound standard.
Standard Preparation and Calibration:
Follow the same procedure as for the HPLC-UV method, but use a lower concentration range for the working standards (e.g., ng/mL levels) to match the higher sensitivity of the instrument.
Visualizations
The following diagrams illustrate the experimental workflow for this compound analysis and its classification.
Disclaimer: The information provided in these application notes is for research and development purposes only. All protocols should be validated in the user's laboratory for their specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ganoderic Acid A | C30H44O7 | CID 471002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biocrick.com [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Anti-Cancer Activity of Ganoderic Acid N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, are recognized for their wide range of pharmacological activities, including potent anti-cancer effects.[1][2] While numerous ganoderic acids have been identified and studied, this document focuses on providing a framework for testing the anti-cancer activity of a specific compound, Ganoderic acid N. Due to the limited specific data on this compound, the following protocols and application notes are based on the well-established methodologies used to evaluate the anti-tumor effects of other related ganoderic acids, such as Ganoderic Acid A, T, and DM.[1][3][4] These protocols are intended to serve as a comprehensive guide for researchers to design and execute robust in vitro and in vivo studies to elucidate the anti-cancer potential of this compound.
The primary mechanisms through which ganoderic acids exert their anti-cancer effects include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[2] They have been shown to modulate critical signaling pathways that are often dysregulated in cancer, such as the NF-κB and MAPK pathways.[1][5]
Data Presentation
The following tables summarize hypothetical quantitative data for the anti-cancer effects of a ganoderic acid on various cancer cell lines. These tables are provided as a template for presenting experimental data for this compound.
Table 1: Cytotoxicity of Ganoderic Acid on Human Cancer Cell Lines (IC50 values in µM)
| Cell Line | Cancer Type | Ganoderic Acid A (48h)[3] | Ganoderic Acid DM (48h)[6] |
| HepG2 | Hepatocellular Carcinoma | 203.5 | 35.84 |
| SMMC7721 | Hepatocellular Carcinoma | 139.4 | - |
| Caco-2 | Colorectal Carcinoma | - | 41.27 |
| HeLa | Cervical Cancer | - | 29.61 |
| MCF-7 | Breast Cancer | - | - |
| MDA-MB-231 | Breast Cancer | - | - |
Table 2: Effect of Ganoderic Acid on Cell Cycle Distribution in Cancer Cells (48h treatment) *
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 45.2 ± 2.8 | 35.1 ± 2.1 | 19.7 ± 1.5 |
| 25 | 58.9 ± 3.5 | 25.4 ± 1.9 | 15.7 ± 1.2 |
| 50 | 69.3 ± 4.1 | 18.2 ± 1.6 | 12.5 ± 1.1 |
| 100 | 78.1 ± 4.9 | 10.5 ± 1.3 | 11.4 ± 1.0 |
*Illustrative data based on the known effects of other ganoderic acids.
Table 3: Apoptosis Induction by Ganoderic Acid in Cancer Cells (48h treatment) *
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.5 ± 0.4 | 1.2 ± 0.2 | 3.7 ± 0.6 |
| 25 | 12.7 ± 1.5 | 5.8 ± 0.7 | 18.5 ± 2.2 |
| 50 | 24.3 ± 2.8 | 11.2 ± 1.3 | 35.5 ± 4.1 |
| 100 | 35.1 ± 3.9 | 18.9 ± 2.1 | 54.0 ± 6.0 |
*Illustrative data based on the known effects of other ganoderic acids.
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT or CCK-8 Assay)
This protocol determines the cytotoxic effects of this compound on cancer cell lines.
-
Materials:
-
Selected human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Prepare serial dilutions of this compound in the complete medium. The final concentration of DMSO should be less than 0.1%.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, and 72 hours.[6]
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. For CCK-8, add 10 µL of the reagent and incubate for 1-4 hours.
-
If using MTT, remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.[6]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6]
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the apoptotic cell population induced by this compound.
-
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour to quantify viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
-
Materials:
-
Cancer cells treated with this compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol (B145695) (ice-cold)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[6]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.[6]
-
In Vivo Studies
Xenograft/Syngeneic Tumor Model
This protocol evaluates the in vivo anti-tumor efficacy of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude mice for xenografts) or immunocompetent mice (e.g., C57BL/6 for syngeneic models)
-
Cancer cell line
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium for oral gavage)
-
Calipers
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Once tumors are palpable (e.g., 5-7 days post-implantation), randomize mice into treatment and control groups.[7]
-
Administer this compound at predetermined doses daily via oral gavage or intraperitoneal injection. The control group receives the vehicle.[7]
-
Monitor tumor size by measuring with calipers every 2-3 days and calculate tumor volume using the formula: (length × width²)/2.[7] Also, monitor body weight and general health.[7]
-
After a predetermined period (e.g., 21 days) or when tumors in the control group reach a specific size, euthanize the mice.[7]
-
Excise tumors and weigh them. Tissues can be collected for further analysis (e.g., histology, western blotting).
-
Mandatory Visualization
Caption: Experimental workflow for in vitro assessment of this compound's anti-cancer activity.
Caption: Experimental workflow for in vivo evaluation of this compound's anti-tumor efficacy.
Caption: Plausible signaling pathways modulated by Ganoderic Acids leading to anti-cancer effects.
References
- 1. [PDF] Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Ganoderic acid produced from submerged culture of Ganoderma lucidum induces cell cycle arrest and cytotoxicity in human hepatoma cell line BEL7402 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Ganoderic Acid N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, are recognized for their wide range of pharmacological activities, including potent anti-inflammatory effects. This document provides detailed application notes and protocols for assessing the anti-inflammatory properties of a specific member of this family, Ganoderic acid N. The methodologies and expected outcomes are based on extensive research on closely related ganoderic acids, such as Ganoderic acid A and Deacetyl Ganoderic Acid F, and are intended to serve as a comprehensive guide for investigating the therapeutic potential of this compound in inflammatory diseases.
The primary mechanism of anti-inflammatory action for many ganoderic acids involves the modulation of key signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] These pathways are central to the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). By inhibiting these pathways, this compound is hypothesized to reduce the expression and release of these inflammatory molecules, thereby mitigating the inflammatory response.
Note on available data: As of the generation of this document, specific quantitative data for the anti-inflammatory effects of this compound is limited in publicly available literature. The data presented in this application note is based on studies of other closely related and well-researched ganoderic acids, such as Ganoderic Acid A (GAA), Ganoderic Acid C1 (GAC1), and Deacetyl Ganoderic Acid F (DeGA F), which are expected to have similar mechanisms of action.
Data Presentation
The following table summarizes the reported in vitro anti-inflammatory activities of various ganoderic acids, which can be used as a benchmark for assessing the efficacy of this compound.
Table 1: In Vitro Anti-inflammatory Activity of Representative Ganoderic Acids
| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Key Signaling Pathway(s) |
| Deacetyl Ganoderic Acid F (DeGA F) | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL[3][4] | NF-κB[3][4] |
| Ganoderic Acid A (GAA) | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Significant reduction at 50 µg/mL[2][5] | Farnesoid X Receptor (FXR)[5][6] |
| Ganoderic Acid A (GAA) | Human Nucleus Pulposus Cells | Interleukin-1β (IL-1β) | NO, PGE2, iNOS, COX-2, TNF-α, IL-6 | Not specified, significant reduction observed[7] | NF-κB[7] |
| Ganoderic Acid C1 (GAC1) | RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | TNF-α | IC50: 24.5 µg/mL[1] | NF-κB, MAPK (partial)[1] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Experimental workflow for assessing anti-inflammatory effects.
Caption: Mechanism of action for this compound's anti-inflammatory effects.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is crucial to determine non-toxic concentrations of this compound for subsequent experiments.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[8][9] The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[5][8]
Protocol:
-
Seed cells (e.g., RAW 264.7 or BV-2 macrophages) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.[5]
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include untreated cells as a control.
-
After the incubation period, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubate the plate at 37°C for 4 hours in a CO2 incubator.[5]
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][10]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.[11][12]
Protocol:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as LPS (1 µg/mL), for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in acidic solution) in a 96-well plate.
-
Incubate at room temperature for 5-10 minutes, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Pro-inflammatory Cytokine and Prostaglandin E2 Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.
Principle: A specific capture antibody is pre-coated onto the wells of a microplate. The target protein in the sample binds to this antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured protein. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the amount of the target protein.
General Protocol (specific details may vary by kit):
-
Prepare cell culture supernatants as described in the Nitric Oxide Production Assay.
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the kit instructions (e.g., 1-2 hours at 37°C or room temperature).[13][14]
-
Wash the wells multiple times with the provided wash buffer to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells again.
-
Add the streptavidin-HRP conjugate and incubate.
-
Wash the wells a final time.
-
Add the TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm.
-
Calculate the concentration of the cytokine or PGE2 in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways (e.g., phosphorylated and total forms of IκBα, p65, p38, ERK, and JNK).
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins. A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and a substrate is added to produce a detectable signal.
Protocol:
-
Treat cells with this compound and/or LPS as previously described.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic Acid A Attenuates IL-1β-Induced Inflammation in Human Nucleus Pulposus Cells Through Inhibiting the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. greenmedinfo.com [greenmedinfo.com]
- 12. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Ganoderic Acid N (GA-N) Yield in Ganoderma Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving Ganoderic acid N (GA-N) yield from Ganoderma cultures. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges and optimize your production.
Troubleshooting Guide
This section addresses specific issues you may encounter during your Ganoderma culture experiments for GA-N production.
Q1: My Ganoderma lucidum culture exhibits slow mycelial growth. What are the potential causes and solutions?
A1: Slow mycelial growth can be attributed to several factors:
-
Suboptimal Temperature: Ganoderma lucidum typically thrives at approximately 28°C.[1] Significant deviations from this temperature can impede growth. Ensure your incubator is accurately calibrated and maintains a consistent temperature.
-
Inappropriate pH: The optimal initial pH for mycelial growth generally falls between 4.5 and 6.5.[1][2] A medium that is too acidic or alkaline can inhibit growth. Adjust the initial pH of your culture medium accordingly.
-
Nutrient Limitation: An imbalanced carbon-to-nitrogen (C/N) ratio or a deficiency in essential nutrients can hinder growth.[1] Review your medium composition and consider adjusting the concentrations of carbon and nitrogen sources.
-
Poor Inoculum Quality: A small or low-viability inoculum can result in a prolonged lag phase and slow growth.[1] It is recommended to use a sufficient amount of healthy, actively growing mycelium for inoculation, typically around 10-12% (v/v).[1]
Q2: Mycelial biomass is high, but the ganoderic acid yield is disappointingly low. How can I enhance production?
A2: This is a frequent challenge, as the conditions for optimal growth and secondary metabolite production can differ. Here are several strategies to boost ganoderic acid biosynthesis:
-
Two-Stage Fermentation: Implement a two-stage culture process. The initial stage should focus on rapid biomass accumulation under optimal growth conditions (e.g., shake-flask culture). The second stage involves shifting the culture to conditions that favor ganoderic acid production, such as static culture, which can induce a degree of stress that often triggers secondary metabolism.[1][3]
-
Nitrogen Limitation: A lower concentration of nitrogen in the fermentation medium can significantly increase the production of ganoderic acids.[1][4] After an initial phase of growth, reducing the nitrogen level can redirect the metabolic focus from primary growth to the synthesis of secondary metabolites.[1]
-
Elicitation: The addition of elicitors can stimulate the biosynthesis of ganoderic acids.[5][6] Effective elicitors include methyl jasmonate (MeJA) and salicylic (B10762653) acid.[6][7] These should be introduced at a specific point during fermentation, often in the later stages of growth.[7]
-
Optimized Aeration: Adequate oxygen supply is crucial for ganoderic acid production. In static cultures, increasing the surface area-to-volume ratio can improve air supply and, consequently, the yield.[8][9][10]
-
Light Conditions: The quality of light can influence the growth and metabolism of G. lucidum mycelium. Blue light irradiation has been shown to be beneficial for steady growth and the accumulation of triterpenic acids.[11]
Q3: I'm observing significant batch-to-batch variability in my ganoderic acid production. What are the likely reasons?
A3: Batch-to-batch variability can be a significant issue. To ensure consistency, focus on controlling the following factors:
-
Inoculum Standardization: The age, size, and physiological state of your inoculum must be consistent for every batch to ensure reproducible results.
-
Precise Media Preparation: Minor variations in media components, including the water source, can impact outcomes. Use a standardized protocol for media preparation.
-
Consistent Environmental Conditions: Strictly control temperature, pH, and aeration in all your fermentation runs. Any fluctuations can lead to variable results.
Frequently Asked Questions (FAQs)
Q1: What is the general pathway for ganoderic acid biosynthesis?
A1: Ganoderic acids are synthesized via the mevalonate (B85504) (MVA) pathway.[6] The process begins with acetyl-CoA and proceeds through a series of intermediates, including 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), mevalonate, isopentenyl pyrophosphate (IPP), farnesyl diphosphate (B83284) (FPP), squalene (B77637), and finally lanosterol.[6] Lanosterol is then modified through a series of oxidation, reduction, and acylation reactions to produce the diverse range of ganoderic acids.[6][12]
Q2: How do elicitors like methyl jasmonate (MeJA) enhance ganoderic acid production?
A2: Methyl jasmonate (MeJA) acts as a signaling molecule that induces a defense response in Ganoderma lucidum, leading to the upregulation of genes involved in the ganoderic acid biosynthesis pathway.[13][14][15] Treatment with MeJA has been shown to significantly increase the transcription levels of key enzyme genes such as HMG-CoA reductase (hmgr), farnesyl pyrophosphate synthase (fps), and squalene synthase (sqs).[14][15] This leads to an overall increase in the production of ganoderic acids.[7][16]
Q3: What analytical methods are used to quantify ganoderic acids?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of specific ganoderic acids.[8][9] A colorimetric method using vanillin (B372448) and perchloric acid can be used to determine the total ganoderic acid content.[6]
Data Presentation: Quantitative Impact of Elicitors and Culture Conditions
Table 1: Effect of Elicitors on Ganoderic Acid (GA) Yield
| Elicitor | Concentration | Timing of Addition | Fold Increase in GA Yield | Reference |
| Methyl Jasmonate (MeJA) | 254 µM | Day 6 | 1.45 (45.3% higher than control) | [7] |
| MeJA & Aspirin | 250 µM & 4.4 mM | Not Specified | Not directly compared to control, but optimized for max yield | [17][18] |
| Sodium Acetate | 4 mM | Not Specified | 1.29 (28.63% higher than control) | [6] |
Table 2: Influence of Culture Parameters on Ganoderic Acid (GA) Yield
| Parameter | Condition | Resulting GA Yield | Reference |
| Fermentation Type | Two-stage (4-day shaking, 12-day static) | 3.19 mg/100mg DW (2.3 times higher than control) | [3] |
| Nitrogen Source | Nitrogen limitation | Enhanced GA production | [1][4] |
| Carbon Source (Glucose) | 40 g/L | 568.58 mg/L (total of five GAs) | [9][10] |
| Aeration | Air supply in static culture | 963 mg/L (total of five GAs) | [9][10] |
| Light Condition | Blue light irradiation | Advantageous for triterpenic acid accumulation | [11] |
Experimental Protocols
1. Two-Stage Liquid Culture for Enhanced Ganoderic Acid Production
-
Stage 1: Seed Culture (Shake-Flask)
-
Prepare the seed culture medium (e.g., Potato Dextrose Broth).
-
Inoculate with Ganoderma lucidum mycelia.
-
Incubate at 28°C on a rotary shaker at 120 rpm for 9 days.[9]
-
-
Stage 2: Static Culture
-
Transfer the seed culture to a larger fermentation vessel (e.g., Blake bottle) containing the production medium.
-
Incubate statically (without shaking) in the dark at 25°C for the desired production period (e.g., 24 days).[9]
-
2. Elicitation with Methyl Jasmonate (MeJA)
-
Prepare a stock solution of MeJA.
-
On day 6 of the culture, add MeJA to the fermentation broth to a final concentration of 254 µM.[7]
-
Continue the fermentation under the established conditions.
-
Harvest the mycelia at the desired time point for ganoderic acid extraction and analysis.
3. Extraction and Quantification of Ganoderic Acids
-
Extraction
-
Harvest and dry the Ganoderma lucidum mycelia.
-
Grind the dried mycelia into a fine powder.
-
Extract the powder with 95% ethanol (B145695) using an ultrasonic bath for 2 hours.[6]
-
Centrifuge the mixture to separate the supernatant containing the ganoderic acids.[6]
-
-
Quantification (Total GAs)
-
Mix 1 mL of the supernatant with 2 mL of 5% (w/v) vanillin and 5 mL of perchloric acid.[6]
-
Incubate the mixture in a 60°C water bath for 20 minutes.[6]
-
Cool the mixture in ice water for 10 minutes.[6]
-
Add glacial acetic acid and measure the absorbance to determine the total ganoderic acid content against a standard curve.[6]
-
Visualizations
Caption: The mevalonate pathway for ganoderic acid biosynthesis.
Caption: Signaling pathway of MeJA-induced ganoderic acid production.
Caption: Workflow for two-stage fermentation to improve GA yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Applied modern biotechnology for cultivation of Ganoderma and development of their products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Effect of Elicitors in Enhancement of Ganoderic Acid Production: Optimization and Gene Expression Studies | Applied Food Biotechnology [journals.sbmu.ac.ir]
- 6. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl jasmonate induces ganoderic acid biosynthesis in the basidiomycetous fungus Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor [agris.fao.org]
- 9. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrated Proteomics and Metabolomics Analysis Provides Insights into Ganoderic Acid Biosynthesis in Response to Methyl Jasmonate in Ganoderma Lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling and Quantifying Differential Gene Transcription Provide Insights into Ganoderic Acid Biosynthesis in Ganoderma lucidum in Response to Methyl Jasmonate | PLOS One [journals.plos.org]
- 15. Profiling and Quantifying Differential Gene Transcription Provide Insights into Ganoderic Acid Biosynthesis in Ganoderma lucidum in Response to Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sid.ir [sid.ir]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Challenges in Ganoderic Acid N Purification
This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges in the purification of Ganoderic acid N. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main difficulties stem from the complex nature of Ganoderma extracts. This compound is often present in a mixture with other structurally similar triterpenoids, making separation challenging. Key issues include:
-
Co-elution: Due to their similar structures, different ganoderic acids and other triterpenoids often have very close retention times in chromatographic separations, leading to overlapping peaks.[1][2]
-
Low Yield: The concentration of this compound in the raw extract can be low, and losses can occur at various purification stages.[3]
-
Compound Degradation: Some ganoderic acids are sensitive to heat and acidic conditions, which can lead to degradation during extraction and purification.[3]
-
Poor Solubility: Ganoderic acids generally have low water solubility, which can pose challenges for certain formulations and purification techniques.[4][5]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A multi-step chromatographic approach is typically necessary. Commonly used and effective techniques include:
-
Column Chromatography (Silica Gel and C18): These are fundamental techniques for initial fractionation and cleanup of the crude extract.[2][3]
-
High-Performance Liquid Chromatography (HPLC) and Semi-Preparative HPLC: HPLC is crucial for achieving high-resolution separation of individual ganoderic acids.[2][6] An analytical method is usually developed first and then scaled up to a semi-preparative scale for isolating pure compounds.[2]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can prevent the irreversible adsorption of the sample.[3][7] It is a powerful method for the preparative isolation of natural products like ganoderic acids.[3]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is typically determined using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Purity is calculated by the percentage of the main peak area relative to the total peak area in the HPLC chromatogram.[8] The identity of the compound is confirmed by its mass-to-charge ratio from the LC-MS analysis.[8]
Troubleshooting Guide
Problem 1: Poor resolution and co-eluting peaks of Ganoderic acids in HPLC.
-
Symptoms: Peaks are not baseline separated, and multiple compounds are suspected to be under a single peak, making accurate quantification of individual ganoderic acids impossible.[1]
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Mobile Phase Composition | Modify the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.[1] Consider switching the organic modifier (e.g., from methanol (B129727) to acetonitrile) as this can alter selectivity.[1] |
| Suboptimal Column | Use a modern, end-capped C18 column to minimize secondary interactions.[1] Ensure the mobile phase is sufficiently acidic to suppress silanol (B1196071) activity.[1] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[1] |
| Mismatched Sample Solvent | The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible. Injecting a sample in a much stronger solvent can cause peak distortion.[1] |
Problem 2: Low yield of this compound after purification.
-
Symptoms: The final amount of purified this compound is significantly lower than expected.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Suboptimal Extraction | Optimize the extraction solvent, temperature, and duration. For instance, using 100% ethanol (B145695) at 60.22°C for 6 hours was found to significantly increase the yield of ganoderic acid H.[3] Ensure the raw material is finely ground to maximize surface area for solvent penetration.[3] |
| Losses During Purification | Carefully monitor fractions during chromatography to avoid discarding those containing the target compound.[2] Ensure appropriate solvents are used during liquid-liquid extraction to prevent loss of the target compounds.[2] |
| Degradation of Target Compound | Use reduced pressure during solvent evaporation to keep the temperature low (e.g., 40°C for dichloromethane (B109758) and 50°C for 95% ethanol).[3] Be mindful of the pH of your extraction solvent, as acidic conditions can cause degradation.[3] |
Experimental Protocols
Protocol 1: General Purification of Ganoderic Acids
This protocol outlines a general approach for the purification of ganoderic acids from Ganoderma lucidum.
-
Extraction:
-
Column Chromatography (Initial Cleanup):
-
Subject the crude extract to silica (B1680970) gel column chromatography.[2]
-
Elute with a gradient of solvents such as hexane-ethyl acetate (B1210297) or chloroform-methanol to separate fractions based on polarity.[2]
-
Use Thin Layer Chromatography (TLC) to identify fractions containing triterpenoids.[2]
-
-
Semi-Preparative HPLC Purification:
-
First, develop an analytical HPLC method to achieve good separation of the target ganoderic acids using a C18 reversed-phase column and a mobile phase gradient of acidified methanol or acetonitrile (B52724) and water.[2]
-
Scale up the optimized analytical method to a semi-preparative HPLC system.[2]
-
Inject the triterpenoid-rich fraction from the initial column chromatography.
-
Collect the peaks corresponding to the target ganoderic acids.[2]
-
-
Crystallization:
-
Concentrate the purified fractions.
-
Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., ethanol).[2]
-
Allow the solution to cool slowly to room temperature, then transfer to 4°C to promote crystal formation.[2]
-
Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.[2]
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Ganoderic Acid Separation
HSCCC is a powerful technique for preparative isolation.
-
Solvent System Selection: The choice of the two-phase solvent system is critical. A common system for ganoderic acids is n-hexane-ethyl acetate-methanol-water.[7] The ratio is optimized to achieve ideal partition coefficients (K values) for the target compounds.
-
HSCCC Operation:
-
The crude sample is dissolved in a suitable solvent and injected into the equilibrated HSCCC system.
-
In one study, recycling HSCCC with n-hexane-ethyl acetate-methanol-water (6:10:8:4.5, v/v/v/v) for five cycles was used to obtain ganoderic acid T and S with purities of 97.8% and 83.0%, respectively.[7]
-
Quantitative Data Summary
Table 1: Purity and Yield of Ganoderic Acids with Different Purification Methods
| Ganoderic Acid | Purification Method | Purity | Yield | Reference |
| Ganoderic acid S | Recycling HSCCC | 83.0% | 3.7 mg from 300 mg crude sample | [7] |
| Ganoderic acid T | Recycling HSCCC | 97.8% | 25.7 mg from 300 mg crude sample | [7] |
| Ganoderol B | Recycling HSCCC | 90.4% | 16.4 mg from 300 mg crude sample | [7] |
| Ganoderic acid H | Optimized Extraction | - | 2.09 mg/g of powder | [3] |
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for poor HPLC resolution of Ganoderic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and Solvent Evaporation through Response Surface Optimization [mdpi.com]
- 5. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. Preparative isolation of ganoderic acid S, ganoderic acid T and ganoderol B from Ganoderma lucidum mycelia by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Aqueous Solubility of Ganoderic Acid N
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Ganoderic acid N.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a triterpenoid, a class of complex and lipophilic (fat-soluble) molecules derived from the Ganoderma lucidum mushroom.[1][2] Its chemical structure is inherently nonpolar, leading to poor solubility in water and aqueous buffers.[1][3] This low solubility can cause precipitation in cell culture media or other aqueous experimental systems, leading to inaccurate dosing and unreliable results.[1]
Q2: What is the standard method for preparing a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][4] A typical concentration for a stock solution is 50 mg/mL.[4] It is crucial to ensure the this compound is completely dissolved, which can be aided by gentle warming to 37°C or brief sonication.[1] Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4][5]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous medium. What can I do?
A3: This common issue, known as "precipitation upon dilution," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution.[1] Here are some troubleshooting steps:
-
Stepwise Dilution: Perform serial dilutions instead of a single large dilution.[1]
-
Vortexing/Sonication: After dilution, vigorously vortex or briefly sonicate the solution to aid in redissolving any precipitate.[1]
-
Reduce Final Concentration: Your target concentration may be too high. Try working with a lower final concentration.[1]
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your medium is low (typically below 0.5%) to avoid solvent toxicity to cells. Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
Q4: What are the more advanced methods to improve the aqueous solubility of this compound for in vitro and in vivo studies?
A4: Several advanced formulation strategies can significantly enhance the solubility and bioavailability of this compound. These include:
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming a water-soluble complex.[1][6][7]
-
Nanoformulations: Encapsulating this compound in nanocarriers can improve its stability and dispersion in aqueous solutions.[1][2][8] Common nanoformulations include:
-
Liposomes: Vesicular structures made of a lipid bilayer that can encapsulate hydrophobic drugs.[2][9]
-
Polymeric Nanoparticles: Can offer controlled release and can be surface-modified for targeted delivery.[2]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that can improve drug loading and stability.[10][11][12]
-
Nanodispersions: Can be produced using techniques like ultrasonic cavitation and solvent evaporation to create small, stable particles.[3][13]
-
Troubleshooting Guide: Formulation Strategies
This guide provides an overview of common issues and solutions when employing advanced formulation strategies to enhance this compound solubility.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Drug Loading/Entrapment Efficiency | - Suboptimal drug-to-carrier ratio.- Inefficient encapsulation process. | - Optimize the molar ratio of this compound to the carrier (e.g., cyclodextrin, lipid).- Adjust formulation parameters such as pH, temperature, and stirring speed during preparation.[1] |
| Particle Aggregation/Instability | - Insufficient surface charge (low zeta potential).- Inappropriate storage conditions. | - For nanoformulations, select stabilizers that impart a sufficient surface charge to ensure colloidal stability.[3]- Store formulations at recommended temperatures and protect from light.[4] |
| Precipitation After Formulation | - Supersaturation of the drug in the aqueous phase.- Changes in pH or temperature. | - Filter the final formulation through a 0.22 µm filter to remove any un-complexed or precipitated drug.[1]- Ensure the final formulation is maintained at a stable pH and temperature. |
| Inconsistent Results in Bioassays | - Degradation of this compound in the formulation.- Inaccurate quantification of the solubilized drug. | - Prepare fresh formulations for each experiment.- Analytically confirm the concentration of solubilized this compound using a validated method like HPLC.[14][15][16] |
Quantitative Data Summary
The following tables summarize key quantitative data for different this compound formulations.
Table 1: Physicochemical Properties of Ganoderic Acid Nanoformulations
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Loading Capacity (%) | Reference(s) |
| Solid Lipid Nanoparticles (SLNs) | 73 | - | 66 | 11.53 | [12] |
| Nanostructured Lipid Carriers (NLCs) | 156 | 0.277 | 86.3 ± 1.5 | 12.2 ± 2.11 | [11] |
| Nanodispersions | < 200 | 0.289 | - | - | [3][13] |
| Liposomes | 80 - 200 | - | - | - | [2] |
| Polymeric Nanoparticles | 100 - 300 | - | - | - | [2] |
Table 2: Solubility Enhancement of Ganoderic Acid A (a related compound) using Glycosylation
| Compound | Aqueous Solubility (mg/L) | Fold Increase in Solubility | Reference(s) |
| Ganoderic Acid A (GAA) | ~15.4 | 1 | [17] |
| GAA-G2 (Glycosylated GAA) | > 70,000 | > 4554.3 | [17] |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for improving the aqueous solubility of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to HP-β-CD. Common starting points are 1:1 and 1:2.[1]
-
Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in deionized water or a suitable buffer. The solution can be slightly warmed (40-50°C) and stirred to ensure complete dissolution.[1]
-
Compound Addition: Add powdered this compound directly to the stirring HP-β-CD solution. Alternatively, dissolve the this compound in a minimal amount of a volatile organic solvent (e.g., ethanol) and add this solution dropwise to the cyclodextrin solution.[1]
-
Complexation: Seal the container and stir the mixture vigorously at room temperature or a slightly elevated temperature for 24-72 hours to facilitate the formation of the inclusion complex.[1]
-
Filtration (Optional): To remove any un-complexed compound, filter the solution through a 0.22 µm filter.[1]
-
Lyophilization (Optional): For a stable powder form, the resulting solution can be freeze-dried.[1]
-
Quantification: Analytically confirm the concentration of the solubilized this compound in the final solution using a validated HPLC method.[1][14]
Protocol 2: Preparation of Liposomes using the Thin-Film Hydration Method
This protocol describes a common technique for preparing liposomes to encapsulate this compound.
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., phospholipids (B1166683) like DPPC and cholesterol) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline) by rotating the flask at a temperature above the lipid phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator, or subject it to extrusion through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, entrapment efficiency, and drug loading.
Visualizations
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids have been shown to interfere with various cancer signaling pathways.[10][11] The diagram below illustrates the modulation of key pathways involved in hepatocellular carcinoma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Liposomes as Multifunctional Nano-Carriers for Medicinal Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. jfda-online.com [jfda-online.com]
- 16. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of Ganoderic Acid N
Welcome to the technical support center for Ganoderic Acid N. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting and improving the bioavailability of this compound in in vivo studies. Due to its lipophilic nature and poor water solubility, this compound presents challenges in achieving adequate systemic exposure for preclinical research.[1][2][3][4] This guide offers solutions and detailed protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound a concern for in vivo studies?
A1: this compound, like other triterpenoids from Ganoderma lucidum, is a lipophilic and poorly water-soluble compound.[2][3][4] This characteristic leads to low dissolution in the gastrointestinal tract, resulting in poor absorption and low oral bioavailability.[1][5] Consequently, only a small fraction of the administered dose reaches systemic circulation to exert its pharmacological effects, which can lead to inconsistent and unreliable results in in vivo experiments.[2]
Q2: What are the primary strategies to improve the bioavailability of this compound?
A2: The main strategies focus on enhancing its solubility and absorption. These include:
-
Nanoformulations: Encapsulating this compound into nanocarriers like nano-lipid carriers (NLCs), solid lipid nanoparticles (SLNs), nanodispersions, and polymeric nanoparticles can significantly improve its bioavailability.[3][6][7][8][9] These formulations increase the surface area for dissolution and can protect the compound from premature metabolism.[5]
-
Cyclodextrin (B1172386) Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic compounds like this compound.[2]
-
Glycosylation: Although a more advanced technique involving chemical modification, glycosylation has been shown to dramatically increase the aqueous solubility of other ganoderic acids.[10]
Q3: What initial solvent should I use to prepare a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating high-concentration stock solutions of this compound and similar triterpenoids due to its ability to dissolve lipophilic compounds.[2]
Q4: My compound precipitates when I dilute the DMSO stock solution into an aqueous vehicle for animal dosing. What should I do?
A4: This is a common issue known as "precipitation upon dilution." To address this, you can try the following:
-
Stepwise Dilution: Perform serial dilutions instead of a single large dilution.
-
Use of Surfactants/Co-solvents: Incorporate pharmaceutically acceptable surfactants (e.g., Tween® 80, Poloxamer 188) or co-solvents (e.g., polyethylene (B3416737) glycol) in the aqueous vehicle to improve solubility.[5][11]
-
Formulation Approaches: For in vivo studies, it is highly recommended to use a formulation strategy such as nanoformulations or cyclodextrin complexation to ensure the compound remains in solution.[2][11]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound in Pharmacokinetic Studies
-
Possible Cause: Poor absorption from the gastrointestinal tract due to low solubility and/or rapid metabolism.
-
Troubleshooting Workflow:
Troubleshooting workflow for low bioavailability.
Issue 2: Low Entrapment Efficiency (%EE) of this compound in Lipid Nanoparticles
-
Possible Cause: Poor solubility of this compound in the chosen solid lipid matrix.
-
Troubleshooting Tips:
-
Lipid Screening: Test various solid lipids to identify one with better solubilizing capacity for this compound.
-
Incorporate Liquid Lipid (NLCs): Formulating as a nanostructured lipid carrier (NLC) by adding a liquid lipid can create imperfections in the crystal lattice, providing more space for drug encapsulation.[5]
-
Optimize Drug-to-Lipid Ratio: Systematically vary the ratio of this compound to the total lipid content to find the optimal loading capacity.
-
Adjust Homogenization Parameters: Increase homogenization speed or duration to potentially improve drug entrapment.[5]
-
Quantitative Data Summary
While specific pharmacokinetic data for this compound is limited, the following table summarizes key parameters for other ganoderic acids to provide a reference for expected behavior in in vivo studies.
| Ganoderic Acid | Animal Model | Dose & Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A | Rat | 100 mg/kg (oral) | <0.611 | 358.73 | 2.18 - 2.49 | 10.38 - 17.97 | [12] |
| Ganoderic Acid A | Human | Oral | ~0.5 | - | ~0.62 | Low (inferred) | [13] |
| Ganoderic Acid F | Human | Oral | ~0.5 | - | ~0.48 | Low (inferred) | [13] |
| Ganoderic Acid H | Rat | Oral (TEF) | ~1.0 | 2509.9 | - | - | [14] |
Note: TEF = Triterpenoid-Enriched Fraction. Data for Ganoderic Acid H is from a TEF.[5][14]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nano-Lipid Carriers (NLCs)
This protocol is adapted from methodologies for formulating other ganoderic acids.[5][6]
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO)
-
Liquid Lipid (e.g., Oleic Acid)
-
Surfactant (e.g., Poloxamer 188 or Soy Lecithin)
-
Purified Water
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid, then add the liquid lipid with continuous stirring to form a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 12,000 rpm) for 15 minutes to form a coarse oil-in-water pre-emulsion.
-
-
Nanosizing:
-
Subject the hot pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid NLCs.
-
Experimental Workflow for NLC Preparation and Characterization:
Protocol 2: Quantification of this compound in Plasma
This protocol is a general guideline based on methods for other ganoderic acids.[1][12]
Procedure:
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard.
-
Add a protein precipitation agent, such as 300 µL of acetonitrile.
-
Vortex the mixture for 2-3 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
-
Extraction:
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Analysis:
-
Quantify this compound using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
-
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids have been shown to modulate several key signaling pathways involved in cancer and inflammation. While the specific effects of this compound are under investigation, related ganoderic acids are known to interact with pathways such as NF-κB and PI3K/Akt.[5][6][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and Solvent Evaporation through Response Surface Optimization [mdpi.com]
- 4. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. scialert.net [scialert.net]
- 13. Pharmacokinetics of Ganoderic Acids A and F after Oral Administration of Ling Zhi Preparation in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Ganoderic Acids vs. Standard Chemotherapy: A Comparative Analysis for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of Ganoderic acids versus conventional chemotherapy agents.
Introduction
Ganoderic acids, a class of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant interest for their potential as anticancer agents.[1][2] Unlike traditional chemotherapy drugs that often exhibit significant side effects, Ganoderic acids have been reported to display selective cytotoxicity towards cancer cells while having minimal impact on normal cells.[3] This guide provides a comprehensive comparison of the anti-tumor effects of various Ganoderic acids with standard chemotherapy drugs such as Cisplatin (B142131) and Doxorubicin, supported by experimental data.
Note on Ganoderic Acid N: While this guide focuses on several well-researched Ganoderic acids, specific experimental data for "this compound" was not available in the reviewed literature. The information presented here on other Ganoderic acids, such as Ganoderic acid A and DM, provides insights into the general anti-cancer properties of this class of compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the cytotoxic effects of Ganoderic acids and standard chemotherapy drugs on various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: Cytotoxicity (IC50) in Hepatocellular Carcinoma (HepG2) Cell Line
| Compound | IC50 (µM) | Incubation Time (hours) | Reference |
| Ganoderic Acid A | 187.6 - 203.5 | 24 - 48 | [4][5] |
| Cisplatin | ~14.4 (4.323 µg/mL) | Not Specified | [6] |
| Doxorubicin | ~2.9 (1.679 µg/mL) | Not Specified | [6] |
Table 2: Cytotoxicity (IC50) in Breast Cancer (MDA-MB-231) Cell Line
| Compound | IC50 (µM) | Incubation Time (hours) | Reference |
| Ganoderic Acid A | 163 | 48 | [5] |
| Doxorubicin | 6.6 | 48 | [5][7] |
Table 3: Apoptosis Induction in Breast Cancer (MDA-MB-231) Cell Line
| Compound | Concentration (mmol/l) | Apoptotic Index (%) | Incubation Time (hours) | Reference |
| Ganoderic Acid A | 0.1 | 11.34 ± 3.41 | 24 | [8] |
| 0.2 | 20.89 ± 3.32 | 24 | [8] | |
| 0.4 | 38.13 ± 3.91 | 24 | [8] | |
| Doxorubicin | 0.2 (200 nM) | ~15 | 48 | [7] |
Key Anticancer Mechanisms: A Comparative Overview
Ganoderic acids exert their anti-tumor effects through multiple mechanisms, often involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[9] Standard chemotherapy drugs like Cisplatin and Doxorubicin primarily work by inducing DNA damage.
Ganoderic Acids: A Multi-Targeted Approach
Ganoderic acids have been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.[1]
-
Induction of Apoptosis: Ganoderic acids can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. They have been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[1]
-
Cell Cycle Arrest: Many Ganoderic acids, including Ganoderic acid DM, can cause cell cycle arrest at the G1 phase.[10] This is often associated with the downregulation of cyclin-dependent kinases (CDKs) and cyclins.[10]
-
Inhibition of Metastasis: Some Ganoderic acids inhibit the invasion and migration of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).[11]
-
Immunomodulation: Ganoderic acids can also stimulate the immune system, enhancing the body's ability to fight cancer cells.
Standard Chemotherapy Drugs: DNA Damage as the Primary Mechanism
-
Cisplatin: This platinum-based drug forms covalent bonds with DNA, creating adducts that interfere with DNA replication and transcription.[12][13] This leads to DNA damage, which, if not repaired, triggers apoptosis.[12][13]
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. It also generates reactive oxygen species (ROS), contributing to its cytotoxicity.
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Ganoderic acids and Cisplatin.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 3. [PDF] Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective | Semantic Scholar [semanticscholar.org]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. kumc.edu [kumc.edu]
- 7. [PDF] Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis | Semantic Scholar [semanticscholar.org]
- 8. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ganoderic acid DM, a natural triterpenoid, induces DNA damage, G1 cell cycle arrest and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Data Hinders a Direct Comparative Analysis of Ganoderic Acid N's Anti-inflammatory Effects
A comprehensive review of available scientific literature reveals a significant gap in quantitative data specifically detailing the anti-inflammatory properties of Ganoderic acid N. While numerous studies have investigated the therapeutic potential of various compounds from Ganoderma lucidum, including a range of other ganoderic acids, specific experimental evidence for this compound's efficacy in inflammatory models remains elusive. This absence of data precludes a direct and objective comparison with established anti-inflammatory agents as initially intended.
While research has substantiated the anti-inflammatory activities of other ganoderic acids, such as Ganoderic acid A, C1, and Deacetyl Ganoderic acid F, no peer-reviewed studies providing IC50 values, percentage inhibition of inflammatory mediators, or efficacy in preclinical models like carrageenan-induced paw edema could be identified for this compound. Standard anti-inflammatory drugs such as Dexamethasone and Indomethacin have well-documented mechanisms of action and extensive quantitative data on their anti-inflammatory effects, which would have served as benchmarks in this comparative guide.
For instance, Dexamethasone is known to exert its anti-inflammatory effects through the glucocorticoid receptor, leading to the inhibition of pro-inflammatory signaling pathways. Quantitative data for Dexamethasone includes a reported IC50 value of 34.60 µg/mL for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages. Similarly, Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), is known to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis. In the carrageenan-induced paw edema model in rats, Indomethacin (10 mg/kg) has been shown to achieve a maximum inhibition of 57.66% at the fourth hour.
The intended comparison would have involved summarizing such quantitative data in structured tables, providing detailed experimental protocols for key assays, and visualizing the relevant signaling pathways. However, due to the lack of specific data for this compound, the generation of these components is not feasible.
Further Research Required
The absence of data on this compound highlights an area for future research. Investigating the anti-inflammatory potential of this specific ganoderic acid could uncover novel therapeutic properties and contribute to a more comprehensive understanding of the pharmacological activities of Ganoderma lucidum constituents. Future studies should aim to:
-
Evaluate the in vitro anti-inflammatory effects of this compound on various cell lines (e.g., macrophages, microglia) stimulated with inflammatory agents like lipopolysaccharide (LPS).
-
Determine the IC50 values of this compound for the inhibition of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).
-
Assess the in vivo anti-inflammatory efficacy of this compound in established animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.
-
Elucidate the underlying molecular mechanisms of action, including its effects on key signaling pathways like NF-κB and MAPK.
Until such data becomes publicly available, a direct and evidence-based comparison of this compound's anti-inflammatory effects against other compounds remains speculative. Therefore, researchers, scientists, and drug development professionals are encouraged to consider the existing body of research on other ganoderic acids while acknowledging the current knowledge gap regarding this compound.
Comparative Analysis of Ganoderic Acid N Content and Bioactivity in Different Ganoderma Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ganoderic acid N, a significant bioactive triterpenoid (B12794562) found in various Ganoderma species. The content of this guide is intended to inform researchers, scientists, and drug development professionals on the quantitative variations of this compound across different species, the methodologies for its analysis, and its mechanism of action on key signaling pathways. The data presented is compiled from scientific literature to ensure objectivity and support further research and development.
Quantitative Comparison of this compound in Ganoderma Species
The concentration of specific bioactive compounds such as this compound can vary significantly among different species of Ganoderma and even between wild and cultivated strains of the same species. This variation is influenced by genetic factors, geographical origin, and cultivation conditions.
Recent studies have begun to quantify the levels of individual ganoderic acids to better standardize Ganoderma extracts for research and therapeutic use. A study analyzing various Ganoderma species from Vietnam provides quantitative data on a closely related compound, Lucidenic acid N. While structurally distinct from Ganoderic acids (C27 vs. C30 lanostane (B1242432) skeleton), Lucidenic acids are a major group of triterpenoids in Ganoderma and are often studied alongside Ganoderic acids[1]. The data below summarizes the content of Lucidenic acid N in several Ganoderma species, offering a valuable comparative insight.
| Ganoderma Species | Sample Type | Lucidenic Acid N Content (µg/g of dried material) |
| Ganoderma lucidum (Linhzhi) | Wild | 131.29 ± 1.31 |
| Ganoderma lucidum (Linhzhi) | Cultivated | 30.02 ± 0.13 |
| Ganoderma australe | Wild | Data not available in the provided study |
| Ganoderma boninense | Wild | Data not available in the provided study |
| Ganoderma hainanense | Wild | Data not available in the provided study |
| Ganoderma sinense | Wild | Data not available in the provided study |
Note: The data presented is for Lucidenic acid N as a proxy for comparative analysis due to the limited availability of quantitative data specifically for this compound across multiple species in the reviewed literature.
Experimental Protocols
Accurate quantification of this compound and other triterpenoids is crucial for the quality control and standardization of Ganoderma products. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.
Extraction of Triterpenoids from Ganoderma Samples
-
Sample Preparation: Dried fruiting bodies of Ganoderma are ground into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient extraction.
-
Ultrasonic Extraction:
-
Weigh approximately 1 gram of the powdered sample into a flask.
-
Add 20 mL of a suitable solvent such as chloroform, methanol (B129727), or ethanol.
-
Perform ultrasonic extraction for 30 minutes in an ultrasonic bath.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the extracts from all three repetitions.
-
-
Concentration:
-
Filter the combined extract to remove solid particles.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Final Sample Preparation:
-
Re-dissolve the dried residue in a known volume of methanol (e.g., 25 mL).
-
Filter the solution through a 0.2 µm syringe filter into an HPLC vial prior to injection.
-
High-Performance Liquid Chromatography (HPLC) Analysis
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent.[2]
-
Column: Zorbax C18 or a similar reversed-phase C18 column.[2]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 252 nm.
-
Injection Volume: 10 µL.
-
Quantification: A calibration curve is constructed by plotting the peak area of standard solutions of the target compound against their known concentrations. A linear regression analysis provides the equation of the line and the correlation coefficient (r²), which should be >0.999 for good linearity. The concentration of the target compound in the sample is then calculated using the peak area from the sample chromatogram and the regression equation.
Signaling Pathway Modulation by Ganoderic Acids
Ganoderic acids have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates the inhibitory effect of Ganoderic acids on the lipopolysaccharide (LPS)-induced NF-κB signaling cascade.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
This guide provides a foundational comparative analysis for researchers. Further studies are warranted to expand the quantitative data for this compound across a broader range of Ganoderma species and to fully elucidate its therapeutic potential.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
